molecular formula C21H17N7O2 B4565142 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4565142
M. Wt: 399.4 g/mol
InChI Key: WPXDABUDUWNQBC-UHFFFAOYSA-N
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Description

2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C21H17N7O2 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.14437281 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the area of heterocyclic compounds, including triazoloquinazolines, has focused on the development of novel synthetic routes and the exploration of their chemical properties. For example, the synthesis and characterization of various triazoloquinazoline derivatives have been reported, highlighting the versatility of these compounds in organic synthesis and their potential as intermediates for further chemical transformations (Al-Salahi, 2010).

Biological Activities

Several studies have explored the biological activities of triazoloquinazoline derivatives, including their antimicrobial and anticancer properties. For instance, novel triazoloquinazolines have been synthesized and evaluated for their antimicrobial sensitivity, with some compounds demonstrating marked inhibition against various bacterial and fungal strains, comparable to standard antibiotics (Reddy et al., 2010). Furthermore, the in vitro anticancer activity of pyrazoloquinazolines and related compounds has been assessed against human cancer cell lines, revealing potent cytotoxic effects in some cases (Hassan et al., 2017).

Properties

IUPAC Name

2-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-13-19(28(29)30)14(2)26(24-13)11-15-6-5-7-16(10-15)20-23-21-17-8-3-4-9-18(17)22-12-27(21)25-20/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXDABUDUWNQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.